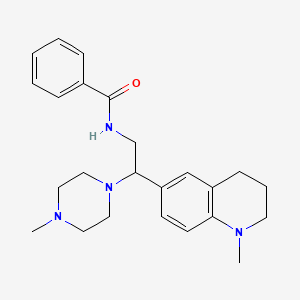

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic small molecule characterized by a hybrid structure combining a 1-methyltetrahydroquinoline core, a 4-methylpiperazine moiety, and a benzamide group. The 4-methylpiperazine group may enhance solubility and modulate receptor interactions, while the benzamide fragment could contribute to hydrogen-bonding interactions with biological targets.

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O/c1-26-13-15-28(16-14-26)23(18-25-24(29)19-7-4-3-5-8-19)21-10-11-22-20(17-21)9-6-12-27(22)2/h3-5,7-8,10-11,17,23H,6,9,12-16,18H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLLWSYCJVTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C21H28N2O

- Molecular Weight : 328.47 g/mol

- IUPAC Name : this compound

- CAS Number : Not widely reported; may vary based on specific derivatives.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into the following areas:

1. Antitumor Activity

Several studies have indicated that derivatives of tetrahydroquinoline compounds possess significant antitumor properties. For instance:

- A study evaluating various tetrahydroquinoline derivatives found that certain compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Compounds with IC50 values ranging from 2.5 to 12.5 µg/mL demonstrated potent antitumor effects against various cancer cell lines .

2. Neuroprotective Effects

Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties:

- Research has suggested that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering protective effects against neurodegenerative diseases .

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Studies have shown that related tetrahydroquinoline derivatives possess antibacterial and antifungal activities, indicating that this compound may share similar properties .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.

- Neurotransmitter Modulation : The piperazine moiety may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Table 1: Structural and Predicted Property Comparison

*Calculated using PubChem’s molecular property estimator .

Heterocyclic Derivatives: Pyrrolidine- and Oxazepine-Containing Compounds

describes compounds with pyrrolidine and oxazepine moieties, which differ significantly in structure from the target molecule. However, shared features like the piperazine group (in the target) and pyrrolidine (in ) allow for functional comparisons:

- Synthetic Complexity : Piperazine and pyrrolidine rings are both commonly used to improve metabolic stability. However, pyrrolidine-containing compounds in require multi-step syntheses involving Schiff base formation, whereas the target compound’s synthesis likely involves alkylation and amidation steps .

- Pharmacological Effects : Pyrrolidine derivatives often target enzymes (e.g., kinases) or ion channels, whereas piperazine-containing molecules (like the target compound) are more frequently associated with neurotransmitter receptor modulation .

Research Findings and Limitations

- Target Compound: No peer-reviewed studies directly investigating its biological activity were identified. Predictions are based on structural analogs (e.g., tetrahydroquinoline-based antipsychotics or piperazine-containing antidepressants).

- 4-Isopropoxy Analog () : PubChem data indicate it has been synthesized but lacks associated bioactivity data, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.